2,3-Dichloro-4,6-dinitrophenol

説明

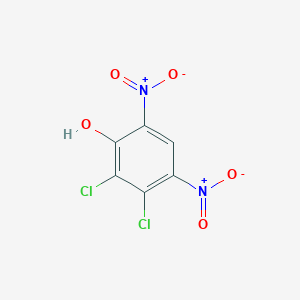

2,3-Dichloro-4,6-dinitrophenol is a halogenated nitroaromatic compound characterized by two chlorine substituents at the 2- and 3-positions and two nitro groups at the 4- and 6-positions of the phenolic ring (Fig. 1). Nitro and chloro groups confer distinct reactivity, influencing solubility, stability, and biological activity. Such compounds are often studied for applications in herbicides, propellants, or industrial intermediates, though environmental and health concerns due to toxicity are significant .

特性

分子式 |

C6H2Cl2N2O5 |

|---|---|

分子量 |

252.99 g/mol |

IUPAC名 |

2,3-dichloro-4,6-dinitrophenol |

InChI |

InChI=1S/C6H2Cl2N2O5/c7-4-2(9(12)13)1-3(10(14)15)6(11)5(4)8/h1,11H |

InChIキー |

NJOGBEJNDBBDIZ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)O)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Chlorinated Dinitrophenols

2-Chloro-4,6-dinitrophenol (C₆H₃ClN₂O₅)

- Structure : Single chlorine at position 2, with nitro groups at 4 and 4.

- Properties: Lower molecular weight (218.55 g/mol) compared to 2,3-dichloro-4,6-dinitrophenol, which likely reduces lipophilicity.

- Toxicity: Chlorinated dinitrophenols disrupt mitochondrial ATP synthesis, a mechanism shared with other nitrophenolic toxins . The additional chlorine in this compound may enhance bioaccumulation and persistence in biological systems .

2,6-Dichloro-4-nitroaniline (C₆H₄Cl₂N₂O₂)

- Structure : Chlorines at 2 and 6, nitro at 4.

- Key Difference: Replacement of the phenolic -OH group with an amine alters reactivity and toxicity. This compound is less acidic but may exhibit similar environmental persistence .

Alkyl-Substituted Dinitrophenols

Dinoseb (2-sec-Butyl-4,6-dinitrophenol, C₁₀H₁₂N₂O₅)

- Structure : A bulky sec-butyl group at position 2.

- Applications : Widely used as an herbicide. The alkyl chain increases hydrophobicity, enhancing membrane penetration and herbicidal activity .

- Toxicity: Dinoseb exhibits high acute toxicity (LD₅₀ < 50 mg/kg in rats), linked to uncoupling oxidative phosphorylation . In contrast, this compound’s chlorine substituents may reduce metabolic degradation, prolonging toxicity .

4,6-Dinitro-o-cresol (C₇H₆N₂O₅)

- Structure : Methyl group at position 2.

- Solubility: Higher water solubility than chloro derivatives due to the non-polar methyl group, affecting environmental mobility .

Isomeric Dinitrophenols

2,4-Dinitrophenol (C₆H₄N₂O₅)

- Structure : Nitro groups at 2 and 4.

- Thermogenic Activity : Classic mitochondrial uncoupler with a lower LD₅₀ (30–50 mg/kg) than chlorinated analogs, suggesting chloro substituents may mitigate acute toxicity but enhance chronic effects .

2,3-Dinitrophenol (C₆H₄N₂O₅)

- Reactivity: Ortho-nitro groups create steric hindrance, reducing chemical stability compared to para-substituted derivatives like this compound .

Data Tables

Table 1. Physicochemical Properties

*Predicted using analog data.

Table 2. Toxicity Profiles

Key Findings and Implications

- Substituent Effects: Chlorine atoms increase electronegativity and resistance to degradation compared to alkyl or methyl groups, making this compound more persistent in ecosystems .

- Metabolism: Nitro groups undergo reduction to amines, a pathway shared with picric acid and Dinoseb, but chloro substituents may slow this process, increasing bioaccumulation risks .

- Analytical Detection: Gas chromatography-mass spectrometry (GC/MS) effectively identifies chlorinated dinitrophenols in complex matrices, as demonstrated for 1,3-dichloro-4,6-dinitrobenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。